2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a pyrimidinone-derived acetamide featuring a trifluoromethoxy-substituted phenyl group. Its molecular formula is C₁₄H₁₂F₃N₃O₃, with a molecular weight of 327.26 g/mol. The pyrimidinone core (6-oxopyrimidinyl) is substituted at position 5 with a methyl group, while the acetamide moiety is linked to a 2-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-18-8-20(13(9)22)7-12(21)19-10-4-2-3-5-11(10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMTUMZGNIBHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the trifluoromethoxyphenyl group is introduced to the acetamide moiety. This can be achieved using a suitable trifluoromethoxybenzene derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several pyridazinyl and pyrimidinyl acetamides documented in the literature. Key analogs include:
Key Observations:
Heterocyclic Core: The target compound uses a pyrimidinone ring, while analogs in and employ pyridazinyl cores. Pyridazinyl derivatives are generally more electron-deficient, which may influence binding affinity in enzyme-substrate interactions. Pyrimidinones are associated with improved metabolic stability compared to pyridazinyl systems due to reduced ring strain and oxidation susceptibility .
Substituent Effects: The trifluoromethoxy group (O-CF₃) in the target compound differs from the trifluoromethyl (CF₃) group in .
Hypothesized Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, analogs provide clues:
- Trifluoromethyl/Trifluoromethoxy Effects : The trifluoromethoxy group in the target compound may confer superior metabolic stability compared to the trifluoromethyl group in , as O-CF₃ is less prone to oxidative degradation .
Biological Activity
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent acylation with trifluoromethoxy phenyl derivatives. Various methodologies have been explored in literature, focusing on optimizing yields and purity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide. For instance, derivatives containing similar structural motifs have exhibited significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon cancer) | 10.14 | Induction of apoptosis |
| Compound B | MCF-7 (Breast cancer) | 8.14 | DNA damage response |
| Compound C | PC3 (Prostate cancer) | 10.48 | Inhibition of cell proliferation |
In vitro assays such as the MTT assay have been employed to determine the IC50 values, indicating the concentration required to inhibit cell viability by 50%. The induction of apoptosis has been confirmed through TUNEL assays, demonstrating significant DNA fragmentation in treated cells .
2. Anti-Diabetic Activity
In vivo studies using models like Drosophila melanogaster have shown that compounds with similar structures can lower glucose levels significantly. The mechanism is thought to involve inhibition of α-glucosidase, leading to reduced carbohydrate absorption .
Table 2: Anti-Diabetic Effects in Model Organisms
| Compound | Model Organism | Effect on Glucose Levels (%) |
|---|---|---|
| Compound D | Drosophila melanogaster | -30% |
| Compound E | Diabetic mice model | -25% |
Case Studies
A notable case study involved the evaluation of a series of pyrimidine derivatives, which included variations on the target compound. These studies demonstrated that compounds with electron-withdrawing groups, such as trifluoromethoxy, significantly enhanced anticancer activity due to increased lipophilicity and improved cellular uptake .
The biological activity of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide can be attributed to several mechanisms:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- DNA Damage : Inducing oxidative stress and DNA strand breaks that compromise cell integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
